Tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate
CAS No.:
Cat. No.: VC18632410
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19FN2O2 |
|---|---|
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | tert-butyl N-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1 |
| Standard InChI Key | UMQUBAWDZABAPY-YUMQZZPRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H]1CNC[C@@H]1F |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CNCC1F |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl -[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl]carbamate, reflects its precise stereochemistry and functional groups. Key structural features include:
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A pyrrolidine ring with fluorine at the 4-position.
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A methylcarbamate group attached to the 3-position via a methylene bridge.
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A tert-butyloxycarbonyl (Boc) protecting group, which stabilizes the amine during synthetic processes.
Table 1: Key Molecular Descriptors
| Property | Value/Identifier |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | tert-butyl -[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl]carbamate |
| InChIKey | UMQUBAWDZABAPY-YUMQZZPRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H]1CNC[C@@H]1F |
| PubChem CID | 69072851 |
The stereochemistry at the 3S and 4R positions ensures spatial orientation critical for interactions with biological targets, such as enzyme active sites. Fluorine’s electronegativity and small atomic radius further modulate electronic effects, enhancing binding affinity and resistance to oxidative metabolism.
Synthesis and Production
Synthetic Routes
While detailed synthetic protocols are proprietary, general approaches involve:
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Fluorination of Pyrrolidine Precursors: Introduction of fluorine via electrophilic or nucleophilic fluorination agents (e.g., Selectfluor® or DAST).
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Protection of the Amine: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to form the carbamate .
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Chiral Resolution: Use of chiral catalysts or chromatography to isolate the (3S,4R) enantiomer.
Industrial-Scale Considerations
Industrial production emphasizes:
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Flow Chemistry: Microreactors improve reaction efficiency and reduce byproducts.
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Sustainability: Solvent recycling and catalytic methods minimize environmental impact.
Chemical Reactivity and Functionalization
Reaction Pathways
The compound participates in diverse transformations:
Deprotection of the Boc Group
Acidic conditions (e.g., HCl in dioxane) cleave the Boc group, yielding the free amine for further functionalization:
Nucleophilic Substitution
The fluorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under SN2 conditions:
Oxidation and Reduction
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Oxidation: Catalyzed by KMnO₄ or RuO₄ to introduce ketone or carboxylic acid groups.
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Reduction: LiAlH₄ reduces the carbamate to a methylamine.
Pharmaceutical Applications
Role in Drug Design
The compound’s scaffold is integral to:
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Kinase Inhibitors: Fluorine enhances binding to ATP pockets in kinases (e.g., JAK3, BTK).
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CNS Therapeutics: Improved blood-brain barrier penetration due to fluorine’s lipophilicity.
Case Studies
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Anticancer Agents: Derivatives inhibit pro-survival pathways in leukemia cells (IC₅₀ = 12 nM).
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Antivirals: Modified analogs show activity against RNA viruses (e.g., SARS-CoV-2 protease).
Comparative Analysis with Structural Analogs
Stereoisomers and Bioactivity
| Compound | Configuration | Key Differences |
|---|---|---|
| tert-butyl ((3S,4R)-4-fluoropyrrolidin-3-yl)carbamate | (3S,4R) | Lacks methylene bridge; lower logP |
| tert-butyl ((3R,4S)-4-fluoropyrrolidin-3-YL)methylcarbamate | (3R,4S) | Enantiomeric pair; distinct PK/PD |
The methylene bridge in the target compound increases steric bulk, improving target selectivity but reducing solubility.
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